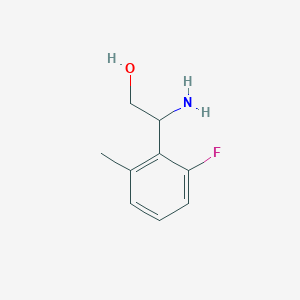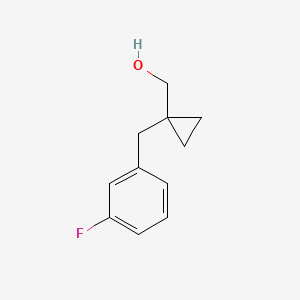
(1-(3-Fluorobenzyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Fluorobenzyl)cyclopropyl)methanol: is a chemical compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . It is characterized by the presence of a cyclopropyl group attached to a methanol moiety, with a fluorobenzyl substituent at the 1-position of the cyclopropyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorobenzyl)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-(3-Fluorobenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) or KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Scientific Research Applications
Chemistry: (1-(3-Fluorobenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in the treatment of various diseases .
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of (1-(3-Fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling processes .
Comparison with Similar Compounds
- (1-(4-Fluorobenzyl)cyclopropyl)methanol
- (1-(3-Chlorobenzyl)cyclopropyl)methanol
- (1-(3-Methylbenzyl)cyclopropyl)methanol
Uniqueness: (1-(3-Fluorobenzyl)cyclopropyl)methanol is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs . The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
[1-[(3-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H13FO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,13H,4-5,7-8H2 |
InChI Key |
LMCBSSAYLASCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=CC=C2)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


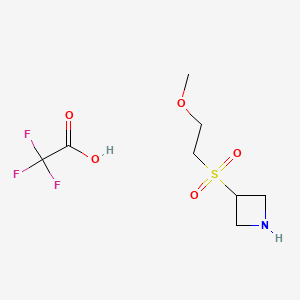
![1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)
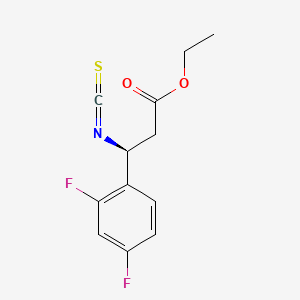


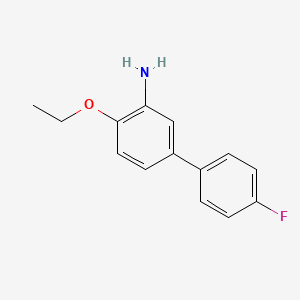
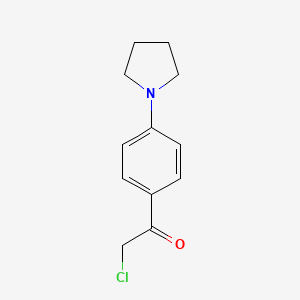
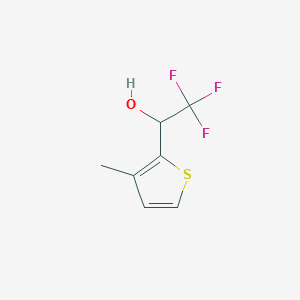
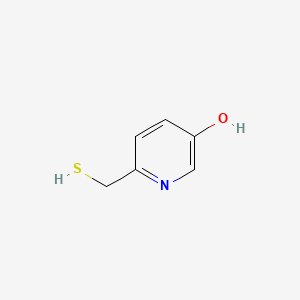
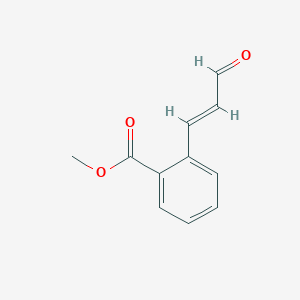
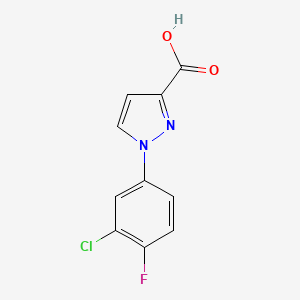

![Tert-butyl 2-[(chlorosulfonyl)methyl]-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13614509.png)
